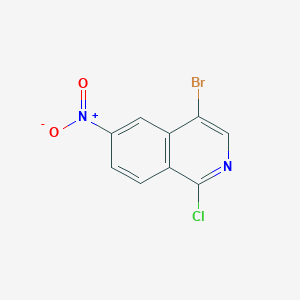

4-Bromo-1-chloro-6-nitroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-1-chloro-6-nitroisoquinoline is a chemical compound with the molecular formula C9H4BrClN2O2 and a molecular weight of 287.5 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-chloro-6-nitroisoquinoline typically involves the nitration of isoquinoline derivatives followed by halogenation. One common method includes the nitration of isoquinoline to introduce the nitro group at the 6-position, followed by bromination and chlorination at the 4 and 1 positions, respectively .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in specialized chemical manufacturing facilities equipped to handle hazardous reagents and conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-1-chloro-6-nitroisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products:

Substitution: Products include derivatives with different substituents replacing the halogen atoms.

Reduction: The major product is 4-Bromo-1-chloro-6-aminoisoquinoline.

Oxidation: Products vary depending on the specific oxidizing agent and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

4-Bromo-1-chloro-6-nitroisoquinoline has been investigated for its potential as an anticancer agent. Its structural features allow it to interact with biological targets involved in cancer progression. Notably, derivatives of isoquinoline compounds have shown promise as inhibitors of poly(ADP-ribose) polymerase (PARP), an important enzyme in DNA repair mechanisms. Research indicates that modifications at the 4-position can enhance selectivity and potency against specific cancer cell lines .

Kinase Inhibition

Recent studies have highlighted the compound's role in inhibiting various kinases, which are critical in signaling pathways related to cancer and other diseases. The introduction of different substituents on the isoquinoline core has been shown to alter the kinase inhibition profile significantly. For instance, pyrazolo[3,4-g]isoquinolines derived from similar structures exhibit selective inhibition against kinases such as CLK1 and CDK9 .

Material Science

In addition to its medicinal applications, this compound is being explored for use in material science, particularly in the development of new organic materials for electronic applications. Its unique electronic properties make it suitable for incorporation into organic semiconductors and photovoltaic devices .

Case Studies

Case Study 1: PARP Inhibition and Cancer Therapy

A comprehensive study demonstrated that derivatives of this compound could effectively inhibit PARP-2 activity in vitro. The results indicated a promising pathway for developing targeted cancer therapies that exploit the DNA repair mechanisms in cancer cells .

Case Study 2: Synthesis Efficiency

Research focused on the synthesis of various bromoisoquinoline derivatives revealed that optimizing reaction conditions could lead to significant improvements in yield and purity. This work underscores the importance of refining synthetic methods to facilitate further research and application development .

Wirkmechanismus

The mechanism of action of 4-Bromo-1-chloro-6-nitroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The exact pathways and targets are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

- 4-Bromo-1-chloroisoquinoline

- 6-Nitroisoquinoline

- 4-Bromo-6-nitroisoquinoline

Comparison: 4-Bromo-1-chloro-6-nitroisoquinoline is unique due to the presence of both halogen atoms and a nitro group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of synthetic and research applications due to its multifunctional nature .

Biologische Aktivität

4-Bromo-1-chloro-6-nitroisoquinoline is a heterocyclic compound characterized by the presence of a bromine atom at the fourth position, a chlorine atom at the first position, and a nitro group at the sixth position of the isoquinoline structure. This unique arrangement contributes to its significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C_9H_5BrClN_2O_2, with a molecular weight of approximately 242.50 g/mol. Its structural features allow it to participate in various chemical reactions, including nucleophilic substitutions and reductions, which are essential for its biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to biological effects such as antimicrobial and anticancer activities. However, detailed mechanisms remain an area for further research.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Nitroisoquinolines have been explored for their potential antimicrobial properties due to their interaction with cellular processes in target organisms.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit activity against various cancer cell lines, although specific data on this compound is limited compared to its analogs .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| 4-Bromoisoquinoline | Lacks chlorine and nitro groups; less reactive. |

| 1-Nitroisoquinoline | Lacks bromine; affects substitution reactions. |

| 4-Chloro-1-nitroisoquinoline | Similar structure but with chlorine instead of bromine; different reactivity. |

| 5-Bromo-1-chloro-6-fluoroisoquinoline | Contains a fluorine atom; alters electronic properties. |

| 5-Bromo-1-chloro-8-fluoroisoquinoline | Fluorine substitution at a different position; affects reactivity profile. |

This comparison highlights the unique functional groups present in this compound that contribute to its distinct chemical reactivity and biological activity.

Eigenschaften

IUPAC Name |

4-bromo-1-chloro-6-nitroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClN2O2/c10-8-4-12-9(11)6-2-1-5(13(14)15)3-7(6)8/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITPXUHGYLYZLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN=C2Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.